![molecular formula C11H9N3OS2 B6579165 N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}acetamide CAS No. 10023-30-0](/img/structure/B6579165.png)
N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}acetamide
Overview
Description
The compound “N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}acetamide” is a chemical compound used for scientific research . It is also known by registry numbers such as ZINC000005122743 and ZINC000004173982 . This compound is available from suppliers including Life Chemicals Inc .
Molecular Structure Analysis
This compound contains a total of 36 bonds, including 27 non-H bonds, 21 multiple bonds, 2 rotatable bonds, 1 double bond, and 20 aromatic bonds . It also contains 2 five-membered rings, 2 six-membered rings, 2 nine-membered rings, and 1 twelve-membered ring .Physical And Chemical Properties Analysis
The molecular formula of this compound is C16H10N4O3S2 and it has a molecular weight of 370.4.Scientific Research Applications
1. Organic Light Emitting Diodes (OLEDs) and Organic Solar Cells The compound is a new electron-withdrawing building block that can be used to obtain potentially interesting compounds for the synthesis of OLEDs and organic solar cells components .
Molecular Structure and Reactivity Studies
The electronic structure and delocalization in benzo[1,2-d:4,5-d’]bisthiazole were studied using X-ray diffraction analysis and ab initio calculations . This helps in understanding the properties of the compound and its derivatives.
Palladium-Catalyzed Direct (Het)arylation Reactions
The compound and its 4,8-dibromo derivative were studied in palladium-catalyzed direct (het)arylation reactions . The conditions for the selective formation of mono- and bis-aryl derivatives were found .
Wide-Bandgap Donor for Optoelectronic Devices
The compound shows great potential to construct a high-performance wide-bandgap (WBG) polymer donor, which have complementary absorption with acceptors, becomes increasingly important .
Organic Field-Effect Transistors (OFET)
The compound and its derivatives were applied for organic field-effect transistors (OFET) as n-channel semiconductors .
Synthesis of Monosubstituted isoBBT Compounds
4-Bromobenzo[1,2-d:4,5-d’]bisthiazole is an attractive object for the synthesis of monosubstituted isoBBT compounds .
Future Directions
Mechanism of Action
Target of Action
It is known that this compound is used in the construction of high-performance wide-bandgap (wbg) polymer donors in the field of organic solar cells .
Mode of Action
The compound acts as an acceptor moiety in a wide-bandgap D–A-type conjugated copolymer donor, known as BBTA . It interacts with its targets by complementing the absorption of narrow-bandgap small-molecule acceptors .
Biochemical Pathways
It plays a crucial role in the energy conversion process in organic solar cells .
Result of Action
The use of this compound in the construction of BBTA-based devices has shown to result in a stronger photo-response, more balanced hole/electron mobilities, weaker bimolecular recombination, and well donor/acceptor miscibility . This leads to an efficient energy conversion with a very low energy loss of 0.50 eV .
Action Environment
The action of this compound is influenced by the polarity of the surrounding environment. For instance, homogeneous dispersions of the compound into less polar polymeric matrices have shown higher fluorescence quantum yields .
properties
IUPAC Name |
N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3OS2/c1-5(15)12-11-14-8-4-3-7-9(10(8)17-11)16-6(2)13-7/h3-4H,1-2H3,(H,12,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEXOIPAZWFENLS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101216552 | |
Record name | Benzo[1,2-d:4,3-d′]bisthiazole, 2-acetamido-7-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101216552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo[1,2-d:4,3-d']bisthiazole, 2-acetamido-7-methyl- | |
CAS RN |
10023-30-0 | |
Record name | Benzo[1,2-d:4,3-d′]bisthiazole, 2-acetamido-7-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10023-30-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzo[1,2-d:4,3-d′]bisthiazole, 2-acetamido-7-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101216552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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